Cas no 1880225-29-5 (2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl-)

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl-, is a substituted cyclohexenone derivative featuring a 4-chlorophenyl and a methyl group at the 3- and 5-positions, respectively. This compound is of interest in synthetic organic chemistry due to its functionalized structure, which serves as a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemical synthesis. The presence of the chlorophenyl group enhances its reactivity in cross-coupling and condensation reactions, while the methyl substitution influences steric and electronic properties. Its well-defined molecular framework makes it suitable for applications in asymmetric synthesis and catalyst development. High purity and consistent quality ensure reliable performance in research and industrial processes.
2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- structure
1880225-29-5 structure
Product Name:2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl-
CAS No:1880225-29-5
MF:C13H13ClO
MW:220.694722890854
CID:5252992
Update Time:2025-05-19

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl-
    • Inchi: 1S/C13H13ClO/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-5,8-9H,6-7H2,1H3
    • InChI Key: SXPJZDOISDAYBG-UHFFFAOYSA-N
    • SMILES: C1(=O)CC(C)CC(C2=CC=C(Cl)C=C2)=C1

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-388750-0.05g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
0.05g
$671.0 2023-03-02
Enamine
EN300-388750-0.1g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
0.1g
$703.0 2023-03-02
Enamine
EN300-388750-0.25g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
0.25g
$735.0 2023-03-02
Enamine
EN300-388750-0.5g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
0.5g
$768.0 2023-03-02
Enamine
EN300-388750-1.0g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
1.0g
$800.0 2023-03-02
Enamine
EN300-388750-2.5g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
2.5g
$1568.0 2023-03-02
Enamine
EN300-388750-5.0g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
5.0g
$2318.0 2023-03-02
Enamine
EN300-388750-10.0g
3-(4-chlorophenyl)-5-methylcyclohex-2-en-1-one
1880225-29-5 95%
10.0g
$3438.0 2023-03-02

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- Related Literature

Additional information on 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl-

Introduction to 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- (CAS No. 1880225-29-5)

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl-, identified by its Chemical Abstracts Service (CAS) number 1880225-29-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with a cyclohexenone core and substituents that include a chlorophenyl group and a methyl group, has garnered attention due to its structural complexity and potential biological activities. The presence of the 3-(4-chlorophenyl) moiety suggests possible interactions with biological targets, making it a compound of interest for medicinal chemists exploring novel therapeutic agents.

The synthesis and characterization of this compound are critical steps in understanding its reactivity and utility. The cyclohexenone backbone provides a versatile platform for further functionalization, enabling the development of derivatives with tailored properties. Researchers have been particularly interested in exploring the reactivity of the double bond and the carbonyl group, as these features can be modified to introduce new pharmacophores or enhance binding affinity to biological receptors.

Recent studies have highlighted the importance of 3-(4-chlorophenyl)-5-methyl substituted compounds in drug discovery. The chlorophenyl group, in particular, is known for its ability to modulate electronic properties and influence metabolic stability. This makes it a valuable component in designing molecules that can interact effectively with biological targets while maintaining favorable pharmacokinetic profiles. The 5-methyl substituent further contributes to the steric environment of the molecule, potentially affecting its solubility and bioavailability.

In the context of pharmaceutical development, 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. The structural features of this compound allow for diverse modifications, making it a versatile building block for drug candidates targeting various therapeutic areas. For instance, modifications at the 3-(4-chlorophenyl) position could lead to compounds with enhanced binding affinity to enzymes or receptors involved in metabolic disorders, inflammation, or cancer.

The chemical properties of this compound also make it suitable for exploring novel synthetic methodologies. The conjugated system of the cyclohexenone core can participate in various reactions, including Diels-Alder cycloadditions, Michael additions, and oxidation processes. These reactions are often employed to construct more complex molecular architectures or to introduce specific functional groups that are essential for biological activity. The presence of the 4-chlorophenyl substituent further extends the range of possible transformations, allowing for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

From a computational chemistry perspective, understanding the electronic structure and reactivity of 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- is crucial for predicting its behavior in biological systems. Advanced computational methods, such as density functional theory (DFT) calculations, have been utilized to model the interactions between this compound and potential biological targets. These studies provide insights into binding affinities, enzyme inhibition kinetics, and metabolic pathways, which are essential for optimizing drug design.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs), which play critical roles in drug metabolism. Additionally, studies have examined its interactions with receptors involved in pain signaling and neurodegenerative diseases. The findings suggest that derivatives of this compound may exhibit promising therapeutic effects in these areas.

The synthetic pathways for producing 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- have been optimized to ensure high yields and purity. One common approach involves the condensation of appropriately substituted ketones with chlorobenzene derivatives under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the desired framework efficiently. These synthetic strategies highlight the versatility of this compound as a precursor for more complex molecules.

The analytical characterization of this compound is equally important for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its structure and purity. These analytical methods provide detailed information about the molecular environment, allowing researchers to assess potential impurities or degradation products that could affect its performance in biological assays.

In conclusion,2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-methyl- (CAS No. 1880225-29-5) represents a valuable asset in pharmaceutical research due to its structural complexity and potential biological activities. Its unique combination of substituents makes it a versatile intermediate for synthesizing novel drug candidates targeting various diseases. Ongoing studies continue to explore its pharmacological properties and synthetic applications, reinforcing its importance in medicinal chemistry.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.